molecular formula C16H14I2O4 B14649433 Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate CAS No. 54291-88-2

Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate

Cat. No.: B14649433
CAS No.: 54291-88-2
M. Wt: 524.09 g/mol
InChI Key: RGDSRZRUEBFBSE-UHFFFAOYSA-N
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Description

Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a methoxyphenoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize impurities. The process often includes rigorous purification steps to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenolic compounds, while substitution reactions can produce a variety of methoxyphenoxy derivatives .

Scientific Research Applications

Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis sets it apart from other similar compounds .

Properties

CAS No.

54291-88-2

Molecular Formula

C16H14I2O4

Molecular Weight

524.09 g/mol

IUPAC Name

methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate

InChI

InChI=1S/C16H14I2O4/c1-20-11-3-5-12(6-4-11)22-16-13(17)7-10(8-14(16)18)9-15(19)21-2/h3-8H,9H2,1-2H3

InChI Key

RGDSRZRUEBFBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(=O)OC)I

Origin of Product

United States

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